molecular formula C19H16BrN5OS B2547673 1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207051-04-4

1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2547673
CAS No.: 1207051-04-4
M. Wt: 442.34
InChI Key: SSNXLOQTHWJAIM-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel chemical entity designed for research applications, particularly in the field of medicinal chemistry. This hybrid compound features a 1,2,3-triazole core linked to a 1,3-thiazole ring, both of which are privileged scaffolds in drug discovery due to their widespread biological activities . The structure is further modified with a 2-bromophenyl substituent and a 4-ethoxyphenyl group, which are commonly employed in the design of pharmacologically active molecules. The presence of these motifs suggests potential for diverse biological interactions.Researchers have long shown a keen interest in heterocyclic compounds that incorporate sulfur and nitrogen atoms, as they are known to exhibit a broad spectrum of biological properties . Thiazole-containing compounds, for instance, are found in various marketed drugs and have been extensively investigated for their antimicrobial and anticancer activities . Similarly, the 1,2,3-triazole ring is a key pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding, which facilitates target binding . This makes the compound a valuable template for screening against various biological targets, including enzymes and receptors involved in disease pathways.This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to utilize this compound to explore its potential as a building block in chemical synthesis, a candidate for high-throughput screening, or a lead compound in the development of new therapeutic agents for conditions such as infectious diseases and cancer.

Properties

IUPAC Name

3-(2-bromophenyl)-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5OS/c1-2-26-13-9-7-12(8-10-13)15-11-27-19(22-15)17-18(21)25(24-23-17)16-6-4-3-5-14(16)20/h3-11H,2,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNXLOQTHWJAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound belongs to the class of triazole derivatives, characterized by the presence of a triazole ring fused with thiazole and aromatic moieties. Its molecular formula is C18H16BrN3OS, and it has a molecular weight of approximately 417.3 g/mol . The structural framework is believed to contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to this compound have shown significant activity against various strains of bacteria and fungi. In vitro tests demonstrated that certain benzothiazole derivatives exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis H37Rv, suggesting that structural modifications can enhance efficacy against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. For example, derivatives containing triazole and thiazole rings have shown promising results against various cancer cell lines. In one study, specific triazole derivatives demonstrated cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values indicating significant antiproliferative activity .

Cell Line IC50 Value (μM)
Colon Carcinoma (HCT-116)6.2
Breast Cancer (T47D)27.3

Neuroprotective Effects

The neuroprotective properties of related compounds have also been investigated. A study evaluated the actoprotective activity of synthesized triazole derivatives using a forced swimming test in rats. The results indicated that some derivatives exhibited significant actoprotective effects, suggesting potential applications in treating mood disorders or enhancing cognitive function .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cellular processes. For instance, they may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • DNA Intercalation : Some studies suggest that triazole compounds can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Compounds like this one may influence oxidative stress levels within cells, contributing to their anticancer effects by inducing apoptosis in malignant cells.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds:

  • A study synthesized various benzothiazole derivatives and evaluated their anti-tubercular activities against Mycobacterium tuberculosis, revealing that certain modifications can significantly enhance potency .
  • Another investigation focused on the synthesis of new 2-substituted triazoles and their pharmacological evaluation revealed promising antitumor properties against several cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole and triazole compounds exhibit noteworthy antimicrobial properties. For instance, studies have synthesized various thiazole derivatives and evaluated their in vitro antimicrobial activity against common pathogens. The results indicated that certain derivatives showed significant activity against resistant strains of bacteria, suggesting that the compound could be developed into a new class of antibiotics to combat microbial resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies using human breast adenocarcinoma cell lines (MCF7) revealed that specific derivatives exhibited potent antiproliferative effects. The mechanism involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Synthesis and Characterization

A notable study involved the synthesis of a series of thiazole derivatives, including those related to the target compound. The synthesis was achieved through multi-step reactions involving bromination and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography were employed to confirm the structures and purity of the synthesized compounds .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of these compounds to specific biological targets. For example, computational modeling has shown that certain derivatives bind effectively to enzymes associated with cancer cell proliferation, indicating their potential as lead compounds in drug design .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 2-bromophenyl moiety undergoes nucleophilic substitution under Pd-catalyzed cross-coupling conditions:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids at 80–100°C in toluene/water with Pd(PPh₃)₄ and Na₂CO₃, replacing bromine with aryl groups (e.g., biphenyl derivatives) .

  • Buchwald–Hartwig Amination : Forms C–N bonds with amines (e.g., piperidine) using Pd(OAc)₂ and Xantphos, yielding substituted aniline derivatives .

Reaction TypeConditionsYield (%)Product Application
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, toluene/H₂O, 80°C, 12h72–88Aryl-extended analogs
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C65–78Amine-functionalized derivatives

Functionalization of the Triazole Amine

The 5-amino group on the triazole ring participates in:

  • Acylation : Reacts with acetic anhydride at 60°C to form N-acetyl derivatives, improving metabolic stability .

  • Hydrazone Formation : Condenses with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) in ethanol/piperidine, yielding Schiff bases with enhanced anticancer activity .

Example Reaction :
Triazol-5-amine+RCHOEtOH, piperidineRCH=N-Triazole\text{Triazol-5-amine} + \text{RCHO} \xrightarrow{\text{EtOH, piperidine}} \text{RCH=N-Triazole}

  • Yields: 68–85% .

Thiazole Ring Modifications

The 4-(4-ethoxyphenyl)-thiazol-2-yl group undergoes:

  • Electrophilic Substitution : Bromination at the thiazole C-5 position using NBS in DMF (70% yield) .

  • Cyclization : Reacts with thiourea derivatives under basic conditions to form fused thiazolo[3,2-b]thiadiazines .

Key Data :

  • Brominated thiazole derivatives show 2.5-fold increased VEGFR-2 inhibition (IC₅₀ = 0.093 µM) .

Click Chemistry for Triazole Functionalization

The triazole ring serves as a substrate for secondary click reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Introduces substituents (e.g., trifluoromethylphenyl) at the triazole N-1 position under standard CuSO₄/NaAsc conditions .

Alkyne ReagentProductYield (%)Bioactivity
4-(CF₃)phenylacetyleneTriazole with CF₃-aryl group81Enhanced P2Y14R antagonism
5-bromothiophene-2-carboxaldehydeThiophene-triazole hybrid76Anticonvulsant activity

Reductive Amination and Alkylation

The amine group undergoes alkylation with halogenated hydrocarbons (e.g., 2-(4-bromophenyl)ethyl bromide) in DMF/K₂CO₃, yielding N-alkylated analogs with improved CNS penetration .

Optimized Conditions :

  • Solvent: DMF, 60°C, 8h

  • Yield: 74% .

Oxidation and Reduction Pathways

  • Oxidation : The ethoxyphenyl group is oxidized to a carboxylic acid using KMnO₄/H₂SO₄, enabling salt formation for solubility enhancement.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a triazoline, altering conformational dynamics.

Stability Under Physiological Conditions

  • Hydrolytic Stability : Resists hydrolysis at pH 7.4 (t₁/₂ > 24h) but degrades rapidly in acidic conditions (pH 1.2, t₁/₂ = 2.3h) .

  • Thermal Stability : Decomposes above 220°C, necessitating storage at −20°C.

This compound’s reactivity profile highlights its versatility in medicinal chemistry, enabling tailored modifications to optimize pharmacokinetics and target engagement . Future work should explore photochemical and enzymatic transformations to expand its synthetic utility.

Comparison with Similar Compounds

Core Structural Features

The triazole-thiazole scaffold is shared among several derivatives, with variations in substituents influencing electronic, steric, and bioactive properties. Key analogs include:

Compound Name Substituents (Triazole Positions 1 and 4) Key Functional Groups
Target Compound 1: 2-Bromophenyl; 4: 4-(4-Ethoxyphenyl)thiazole Bromo, Ethoxy, Thiazole, Amine
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1: 2-Nitrophenyl; 4: Benzothiazole Nitro, Benzothiazole, Amine
1-(3-Fluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine 1: 3-Fluorophenyl; 4: 4-Methylphenylthiazole Fluoro, Methyl, Thiazole, Amine
1-(4-Methoxyphenyl)-4-(p-tolyl)-1H-1,2,3-triazol-5-amine 1: 4-Methoxyphenyl; 4: p-Tolyl Methoxy, Methyl, Amine

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 2-bromophenyl (electron-withdrawing) and 4-ethoxyphenyl (electron-donating) substituents in the target compound contrast with analogs featuring nitro (strongly electron-withdrawing, ) or methoxy groups (electron-donating, ). These differences impact reactivity and binding interactions.
  • Thiazole Modifications : The 4-ethoxyphenylthiazole moiety distinguishes the target compound from benzothiazole-containing derivatives (e.g., ), which are associated with enhanced antiproliferative activity .

Spectroscopic Characterization

  • ¹H-NMR: The 5-amino group in triazoles typically appears as a broad singlet near 7.08 ppm . Substituted phenyl groups (e.g., 2-bromophenyl) deshield adjacent protons, shifting signals downfield.
  • ¹³C-NMR : The triazole C-5 carbon resonates near 145 ppm, while thiazole carbons (e.g., C-2 in benzothiazole) appear at 160–153 ppm .

Antiproliferative Potential

  • Benzothiazole Analogs: Derivatives like 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine are prioritized for antiproliferative studies due to the benzothiazole motif’s known bioactivity .
  • Ethoxyphenyl Substitution : The 4-ethoxyphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to nitro or chloro analogs .

Antimicrobial Activity

    Q & A

    Q. What are the optimal synthetic routes for preparing 1-(2-bromophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine?

    Methodological Answer: The synthesis involves sequential heterocyclic ring formation. Key steps include:

    • Thiazole formation : React 4-ethoxyphenyl-substituted thioamide with α-bromo ketones under basic conditions (e.g., NaHCO₃) to form the thiazole core .
    • Triazole assembly : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the bromophenyl-azide and thiazolyl-alkyne precursors. Microwave-assisted synthesis (60–80°C, 30 min) improves yield compared to conventional heating .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol removes unreacted intermediates.

    Q. How can structural characterization be performed to confirm the compound’s identity?

    Methodological Answer: Combine spectroscopic and crystallographic techniques:

    • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ 1.35 ppm for CH₃ and δ 4.02 ppm for OCH₂) .
    • X-ray diffraction : Single-crystal analysis resolves the triazole-thiazole dihedral angle (~25–35°), confirming spatial orientation of substituents .
    • Mass spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H]⁺ at m/z 454.02 (calculated: 454.04) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data across different assays?

    Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., cell type, concentration). Mitigation strategies include:

    • Orthogonal validation : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability assays (MTT) .
    • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers.
    • Solubility checks : Use DLS (dynamic light scattering) to confirm compound dissolution in assay buffers, as aggregation can yield false negatives .

    Q. What computational methods are suitable for predicting binding interactions with biological targets?

    Methodological Answer:

    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs (e.g., serotonin receptors) based on the triazole-thiazole scaffold’s π-π stacking and hydrogen-bonding potential .
    • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Focus on the ethoxyphenyl group’s role in hydrophobic pocket occupancy .
    • QSAR modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to optimize substituents for target affinity .

    Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

    Methodological Answer:

    • Substituent variation : Replace the ethoxy group with methoxy, isopropoxy, or halogenated analogs to assess electronic effects on receptor binding .
    • Bioisosteric replacement : Substitute the bromophenyl group with chlorophenyl or trifluoromethylphenyl to evaluate steric and electronic impacts .
    • Pharmacophore mapping : Overlay active/inactive analogs to identify critical features (e.g., triazole NH as a hydrogen-bond donor) .

    Experimental Design & Data Analysis

    Q. What in vitro assays are appropriate for evaluating neuropharmacological potential?

    Methodological Answer:

    • Receptor binding assays : Screen against CNS targets (e.g., GABAₐ, NMDA receptors) using radioligand displacement (³H-flunitrazepam for GABAₐ) .
    • Cytotoxicity profiling : Test in SH-SY5Y neuronal cells (IC₅₀ > 50 µM indicates low neurotoxicity) .
    • Microsomal stability : Incubate with rat liver microsomes (RLM) to assess metabolic degradation (t₁/₂ > 60 min suggests favorable pharmacokinetics) .

    Q. How can researchers validate the compound’s antifungal activity against resistant strains?

    Methodological Answer:

    • Broth microdilution : Test against Candida auris (ATCC MYA-5001) with fluconazole as control. MIC ≤ 8 µg/mL indicates efficacy .
    • Time-kill assays : Monitor CFU reduction over 24 hours to distinguish fungistatic vs. fungicidal effects.
    • Synergy studies : Combine with amphotericin B (Checkerboard assay) to calculate fractional inhibitory concentration indices (FICI ≤ 0.5 indicates synergy) .

    Contradictory Data & Troubleshooting

    Q. Why might X-ray crystallography fail to resolve the compound’s structure?

    Methodological Answer: Common issues include:

    • Poor crystal quality : Optimize crystallization conditions (e.g., slow evaporation in DCM/hexane).
    • Disorder in the ethoxy group : Use low-temperature data collection (100 K) to reduce thermal motion artifacts .
    • Twinned crystals : Analyze diffraction patterns with PLATON to detect twinning and reprocess data .

    Q. How to address discrepancies between computational predictions and experimental binding data?

    Methodological Answer:

    • Re-evaluate force fields : Switch from GAFF to CHARMM for better electrostatic potential modeling.
    • Solvent effects : Include explicit water molecules in docking simulations to account for solvation .
    • Protonation states : Use PROPKA to predict ligand ionization at physiological pH (e.g., triazole NH as deprotonated) .

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